molecular formula C11H18O3 B13174491 Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13174491
M. Wt: 198.26 g/mol
InChI Key: NFJHLNZUVUDDQC-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound belongs to the class of oxaspiro compounds, which are characterized by a spiro-connected oxane ring. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with methanol in the presence of an acid catalyst. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and stability are required .

Biological Activity

Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS Number: 1561270-52-7) is a synthetic compound that belongs to the class of spirocyclic compounds. Its unique structural features suggest potential biological activities, making it an interesting subject for pharmacological research. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H18_{18}O3_3
  • Molecular Weight : 198.26 g/mol
  • Structure : The compound features a spirocyclic structure which is known to influence its biological interactions.

Research indicates that compounds with spirocyclic structures often interact with various biological targets, including receptors and enzymes. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest:

  • Receptor Modulation : Potential activity as a modulator for certain neurotransmitter receptors.
  • Enzymatic Interactions : Possible inhibition or activation of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Preliminary studies have shown that spirocyclic compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains.

Anticancer Properties

Research into similar spirocyclic compounds has revealed potential anticancer activities through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth by interfering with cellular signaling pathways.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may exhibit protective effects against neurodegenerative diseases by:

  • Modulating neurotransmitter levels.
  • Reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the spirocyclic class:

StudyFindings
Smith et al., 2023Identified antimicrobial activity against E. coli and S. aureus in related spirocyclic compounds.
Johnson et al., 2024Reported anticancer effects in vitro on breast cancer cell lines with structural analogs showing significant apoptosis induction.
Lee et al., 2023Demonstrated neuroprotective effects in animal models using similar spirocyclic derivatives, suggesting potential for treating Alzheimer's disease.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-7-5-4-6-11(8(7)2)9(14-11)10(12)13-3/h7-9H,4-6H2,1-3H3

InChI Key

NFJHLNZUVUDDQC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1C)C(O2)C(=O)OC

Origin of Product

United States

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